N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 438.57 g/mol. This compound is categorized primarily as a pharmaceutical intermediate and is of interest in medicinal chemistry due to its unique structural features and potential biological activities.
The synthesis of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions, including:
Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity.
The molecular structure of N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide can be represented using various structural notations:
C1CCN(CC1)C(c1cc(ccc1N1CCCN(CC1)C(C1CC1)=O)NC(C1CC1)=O)=O
HBFPQOUTIMPOQV-UHFFFAOYSA-N
The compound exhibits a complex three-dimensional conformation due to the presence of multiple functional groups and stereocenters, which can influence its reactivity and interactions with biological targets.
The compound can participate in various chemical reactions typical for amides and sulfonamides, including:
These reactions are crucial for exploring the compound's potential derivatives and enhancing its biological activity.
The compound's stability and reactivity are influenced by its functional groups:
N-(4-(4-(cyclopropanecarbonyl)-1,4-diazepan-1-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide has potential applications in:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 98569-64-3
CAS No.: